![molecular formula C16H18N6OS B3020431 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286728-08-2](/img/structure/B3020431.png)
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
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Overview
Description
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
is a complex organic molecule. It contains several functional groups including a pyrazole ring, a piperazine ring, and a benzothiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, a piperazine ring, and a benzothiadiazole ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Scientific Research Applications
Antimicrobial Activity
The derivatives of 1,3-diazole (imidazole) exhibit significant antimicrobial potential. Researchers have explored the antibacterial, antifungal, and antiviral activities of compounds containing the imidazole ring. For instance, some derivatives have demonstrated efficacy against bacterial strains, fungal infections, and viral pathogens .
Antitumor Properties
Certain imidazole-containing compounds have been evaluated for their antitumor potential. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine. These compounds were tested against different cell lines, including MCF-7 and CaCo-2, showing promising results .
Antiparasitic Activity
Imidazole derivatives have also been investigated for their antiparasitic properties. For example, molecular simulation studies have justified the potent in vitro antipromastigote activity of specific compounds. These findings highlight the potential of imidazole-based molecules in combating parasitic diseases .
Apoptosis Induction
Recent studies have explored the apoptosis-inducing effects of certain imidazole-containing compounds. For instance, compound 10ec induced apoptosis in BT-474 breast cancer cells. The inhibition of colony formation further supports its potential as an anticancer agent .
Other Biological Activities
Beyond the mentioned fields, imidazole derivatives have shown diverse activities, including anti-inflammatory, antidiabetic, antioxidant, and antipyretic effects. Researchers continue to explore novel applications and mechanisms of action for these compounds .
Drug Development
Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). The versatility of imidazole-based structures makes them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some piperazine derivatives have been found to exhibit anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-16(13-2-3-14-15(12-13)19-24-18-14)21-9-6-20(7-10-21)8-11-22-5-1-4-17-22/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFDPBEQCEKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone |
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